Ethyl [(1E)-3-(2-acetylphenyl)triaz-1-en-1-yl]acetate
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Overview
Description
Ethyl 2-[(2-acetylphenyl)amino]diazenylacetate is an organic compound with the molecular formula C12H14N2O3 It is characterized by the presence of an ester functional group, an azo linkage, and an acetyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[(2-acetylphenyl)amino]diazenylacetate typically involves the diazotization of 2-acetylaniline followed by coupling with ethyl acetoacetate. The reaction conditions often include the use of sodium nitrite and hydrochloric acid for diazotization, and a basic medium for the coupling reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: Ethyl 2-[(2-acetylphenyl)amino]diazenylacetate can undergo oxidation reactions, typically resulting in the formation of corresponding nitro compounds.
Reduction: Reduction of the azo linkage can yield the corresponding amines.
Substitution: The acetyl group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[(2-acetylphenyl)amino]diazenylacetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its azo linkage.
Mechanism of Action
The mechanism of action of ethyl 2-[(2-acetylphenyl)amino]diazenylacetate involves its interaction with molecular targets such as enzymes and receptors. The azo linkage can undergo reduction to form active amines, which can then interact with biological targets. The acetyl group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 2-amino-2-phenylacetate: Similar in structure but lacks the azo linkage.
2-Acetylphenylhydrazine: Contains the acetyl-substituted phenyl ring but differs in the functional groups attached.
Uniqueness: Ethyl 2-[(2-acetylphenyl)amino]diazenylacetate is unique due to its combination of an ester group, an azo linkage, and an acetyl-substituted phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
87604-94-2 |
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Molecular Formula |
C12H15N3O3 |
Molecular Weight |
249.27 g/mol |
IUPAC Name |
ethyl 2-[(2-acetylanilino)diazenyl]acetate |
InChI |
InChI=1S/C12H15N3O3/c1-3-18-12(17)8-13-15-14-11-7-5-4-6-10(11)9(2)16/h4-7H,3,8H2,1-2H3,(H,13,14) |
InChI Key |
JSKADQNMVRRCKP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN=NNC1=CC=CC=C1C(=O)C |
Origin of Product |
United States |
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